2-(4-methylphenyl)ethyl acetate
Overview
Description
H14O2. It is a colorless liquid with a pleasant floral odor, commonly used in the fragrance and flavor industry. This compound is a derivative of benzeneethanol, where the hydroxyl group is esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-methylphenyl)ethyl acetate can be synthesized through the esterification of 4-methylbenzeneethanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the esterification process is optimized for high yield and purity. The reaction is conducted in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The product is then purified through distillation to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methylbenzeneethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-methylphenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industry for its pleasant odor.
Mechanism of Action
The mechanism of action of benzeneethanol, 4-methyl-, acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral odor. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes.
Comparison with Similar Compounds
- Benzeneethanol, β-methyl-, acetate
- Benzeneethanol, 4-methyl-
- Benzeneethanol, β-methyl-
Comparison: 2-(4-methylphenyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and applications. Compared to benzeneethanol, 4-methyl-, it has a higher molecular weight and different reactivity due to the presence of the acetate group. Benzeneethanol, β-methyl-, acetate has a similar ester group but differs in the position of the methyl group on the benzene ring, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
2-(4-methylphenyl)ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-3-5-11(6-4-9)7-8-13-10(2)12/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLIRIQAWQKBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865056 | |
Record name | Benzeneethanol, 4-methyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22532-47-4 | |
Record name | Benzeneethanol, 4-methyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22532-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Methylphenethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022532474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | para-Cresyl ethylacetate | |
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Record name | Benzeneethanol, 4-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzeneethanol, 4-methyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methylphenethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-METHYLPHENETHYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/592WOB8ONU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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